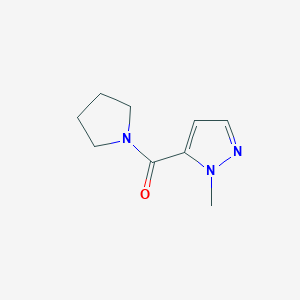

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole

CAS No.: 1327192-72-2

Cat. No.: VC11872041

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1327192-72-2 |

|---|---|

| Molecular Formula | C9H13N3O |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | (2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C9H13N3O/c1-11-8(4-5-10-11)9(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |

| Standard InChI Key | LARSAWNACGXSLD-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)C(=O)N2CCCC2 |

| Canonical SMILES | CN1C(=CC=N1)C(=O)N2CCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted with a methyl group and a pyrrolidine-1-carbonyl group. The pyrrolidine moiety introduces a saturated five-membered nitrogen ring, enhancing the molecule’s conformational flexibility and potential for hydrogen bonding.

Synthesis Methods and Reaction Pathways

The synthesis of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole typically involves a two-step process:

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, methyl hydrazine reacts with acetylacetone under acidic conditions to form 1-methylpyrazole intermediates.

Acylation with Pyrrolidine-1-carbonyl Chloride

The intermediate is then acylated using pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. This step proceeds via nucleophilic acyl substitution, where the pyrazole nitrogen attacks the electrophilic carbonyl carbon.

Reaction Scheme:

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields above 70%.

Analytical Characterization Techniques

To confirm the compound’s structure and purity, multiple analytical methods are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-NMR: Peaks at δ 2.1–2.3 ppm correspond to the methyl group, while pyrrolidine protons appear as multiplet signals between δ 1.8–3.5 ppm.

-

-NMR: The carbonyl carbon resonates at δ 170–175 ppm, confirming successful acylation.

Infrared (IR) Spectroscopy

A strong absorption band near 1650–1700 cm corresponds to the carbonyl (C=O) stretch.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 254 nm is used to assess purity, typically exceeding 95%.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Pyrazole Derivatives

| Compound | Substituents | Bioactivity |

|---|---|---|

| 1-Methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole | Methyl, pyrrolidine carbonyl | Kinase inhibition (predicted) |

| 5-(Morpholinocarbonyl)-1H-pyrazole | Morpholine carbonyl | Antifungal |

| 1-Phenyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole | Phenyl, pyrrolidine carbonyl | Anti-inflammatory |

The methyl group in this compound likely reduces metabolic degradation compared to bulkier substituents, improving pharmacokinetic profiles.

Future Perspectives in Research and Development

Key areas for future investigation include:

-

Mechanistic Studies: Elucidating interactions with biological targets using X-ray crystallography.

-

Toxicology Profiles: Assessing acute and chronic toxicity in preclinical models.

-

Formulation Development: Enhancing solubility via prodrug strategies or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume